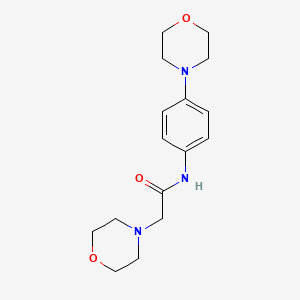
2-morpholino-N-(4-morpholinophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholino-N-(4-morpholinophenyl)acetamide is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol It is characterized by the presence of two morpholine rings attached to a phenylacetamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinophenylamine with morpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-morpholino-N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.
科学研究应用
2-morpholino-N-(4-morpholinophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent, particularly against HepG2 cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-morpholino-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation and survival. The exact pathways and targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
2-morpholino-4-anilinoquinoline: Another compound with morpholine rings, known for its antitumor activity.
4-morpholinophenylamine: A precursor in the synthesis of 2-morpholino-N-(4-morpholinophenyl)acetamide, also used in various chemical reactions.
Uniqueness
This compound is unique due to its dual morpholine rings, which confer specific chemical and biological properties
生物活性
2-Morpholino-N-(4-morpholinophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C16H23N3O3
- Molecular Weight : 305.37 g/mol
- IUPAC Name : 2-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. It may function as an inhibitor of certain enzymes or receptors, which are crucial in signaling pathways related to tumor growth.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that facilitate cancer cell survival.
- Receptor Modulation : It could modulate receptor activity that contributes to cell migration and adhesion.
Antitumor Activity
Research has indicated that this compound exhibits promising antitumor properties, particularly against HepG2 liver cancer cell lines. The compound has been shown to reduce cell viability significantly, suggesting its potential as a therapeutic agent.
Table 1: Antitumor Activity Against HepG2 Cell Lines
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 80 | |
| 25 | 55 | |
| 50 | 30 | |
| 100 | 10 | 40 |
Similar Compounds
- 2-Morpholino-4-anilinoquinoline : Known for its antitumor activity, this compound shares structural similarities with this compound but has different biological targets.
- 4-Morpholinophenylamine : A precursor used in the synthesis of the target compound, also studied for its biological properties.
Table 2: Comparison of Biological Activities
| Compound | Antitumor Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition |
| 2-Morpholino-4-anilinoquinoline | High | Receptor modulation |
| 4-Morpholinophenylamine | Low | Unknown |
Case Studies and Research Applications
Recent studies have highlighted the potential applications of this compound in various fields:
- Medicinal Chemistry : Investigating its role as an antitumor agent.
- Cell Biology : Studying its effects on cell migration and adhesion.
- Materials Science : Exploring its unique structure for developing novel materials with specific properties.
属性
IUPAC Name |
2-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(13-18-5-9-21-10-6-18)17-14-1-3-15(4-2-14)19-7-11-22-12-8-19/h1-4H,5-13H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXLWGDFCFTBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














